molecular formula C14H12O2S B3034486 (2E)-3-(2-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one CAS No. 180298-05-9

(2E)-3-(2-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one

Cat. No. B3034486
CAS RN: 180298-05-9
M. Wt: 244.31 g/mol
InChI Key: QRMITMXJSQXKJS-CMDGGOBGSA-N
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Description

(2E)-3-(2-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, also known as 2-methoxy-3-thiopheneacrolein, is an organic compound with a unique chemical structure that is of interest to scientists and chemists. It is a thiophene derivative with a methoxy group at the 2-position. This compound has been studied for its potential applications in various fields, from medicinal chemistry to organic synthesis. Its unique properties make it a valuable tool for scientists and chemists in the laboratory.

Scientific Research Applications

Anticancer Research

This compound has shown potential in anticancer research due to its ability to inhibit the growth of cancer cells. Studies have demonstrated that it can induce apoptosis (programmed cell death) in various cancer cell lines, making it a promising candidate for developing new anticancer drugs .

Antimicrobial Activity

Research has indicated that (2E)-3-(2-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one exhibits significant antimicrobial properties. It has been tested against a range of bacterial and fungal strains, showing effectiveness in inhibiting their growth. This makes it a valuable compound in the development of new antimicrobial agents .

Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects. It has been found to reduce inflammation in various experimental models, which could be beneficial in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Material Science

In material science, (2E)-3-(2-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one has been explored for its potential in creating new materials with desirable properties. Its ability to form stable complexes with metals makes it useful in the synthesis of novel materials for electronic and optical applications.

If you need more detailed information on any of these applications or additional fields, feel free to ask!

Royal Society of Chemistry ACS Publications Namiki Shoji Co., Ltd. : Royal Society of Chemistry : ACS Publications : Namiki Shoji Co., Ltd.

properties

IUPAC Name

(E)-3-(2-methoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2S/c1-16-13-6-3-2-5-11(13)8-9-12(15)14-7-4-10-17-14/h2-10H,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMITMXJSQXKJS-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001201110
Record name 2-Propen-1-one, 3-(2-methoxyphenyl)-1-(2-thienyl)-, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001201110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

180298-05-9
Record name 2-Propen-1-one, 3-(2-methoxyphenyl)-1-(2-thienyl)-, (E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180298-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propen-1-one, 3-(2-methoxyphenyl)-1-(2-thienyl)-, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001201110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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